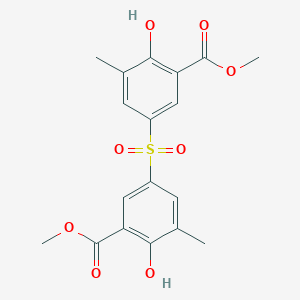![molecular formula C7H6Cl2N4 B13999711 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-75-1](/img/structure/B13999711.png)
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms attached at specific positions. The presence of these chlorine atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization with Pyrimidine Precursors: The pyrazole intermediate is then subjected to cyclization with pyrimidine precursors under specific conditions to form the pyrazolopyrimidine core.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, dechlorinated derivatives, and coupled products with various functional groups.
Scientific Research Applications
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation, apoptosis, and DNA repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Quinazolines: These compounds have a similar pyrimidine ring but are fused with a benzene ring instead of a pyrazole ring.
Uniqueness
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
923282-75-1 |
|---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
7-chloro-1-(2-chloroethyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2 |
InChI Key |
ZTSAHFSNLLWFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1N=CN=C2Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


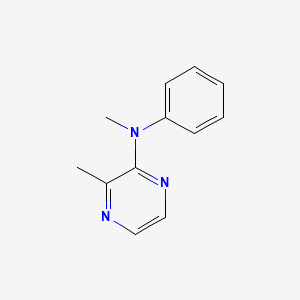
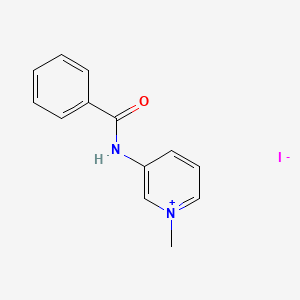
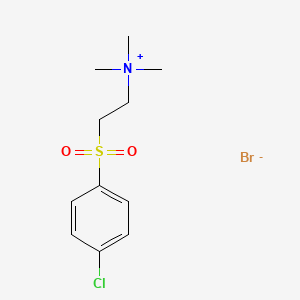
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
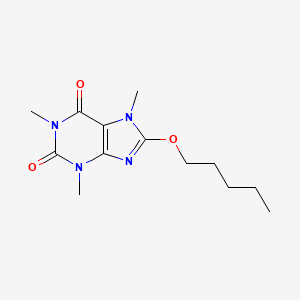


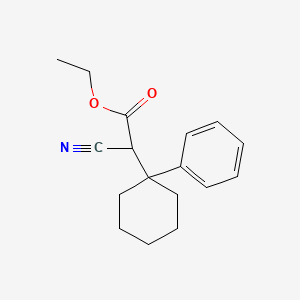
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
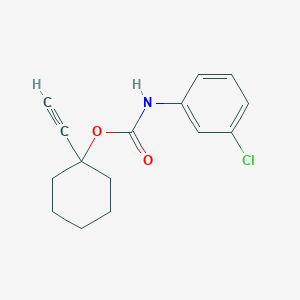
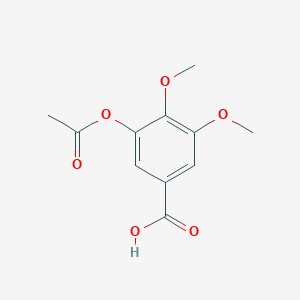
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
